molecular formula C35H74BrNO3 B131055 Dmrie CAS No. 153312-64-2

Dmrie

Cat. No.: B131055
CAS No.: 153312-64-2
M. Wt: 636.9 g/mol
InChI Key: WALUVDCNGPQPOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide) is a cationic lipid widely used in nonviral gene delivery systems. It forms stable complexes with DNA through electrostatic interactions, facilitating cellular uptake and transfection. This compound is often combined with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) at a 1:1 molar ratio to enhance transfection efficiency by promoting endosomal escape via its fusogenic properties . Preclinical studies demonstrate its utility in cancer immunotherapy, where this compound/DOPE complexes delivered interleukin-2 (IL-2) plasmids, inducing tumor regression in murine renal cell carcinoma models .

Properties

CAS No.

153312-64-2

Molecular Formula

C35H74BrNO3

Molecular Weight

636.9 g/mol

IUPAC Name

2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1

InChI Key

WALUVDCNGPQPOD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-]

Synonyms

(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium
dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium
DMRIE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cationic Lipids

Cationic lipids vary in structure, transfection efficiency, and biological compatibility. Below is a comparative analysis of DMRIE with key analogues:

Structural and Functional Differences

Lipid Chemical Structure Common Formulation Key Features
This compound Dimyristyloxypropyl backbone with dimethyl-hydroxyethyl ammonium headgroup This compound:DOPE (1:1) Enhanced transfection efficiency in vivo; synergizes with immunotherapies .
DOTMA Dioctadecenyl-trimethylammonium propane DOTMA:DOPE (Lipofectin®) First commercial cationic lipid; moderate efficiency but high cytotoxicity .
DOTAP Dioleoyl-trimethylammonium propane DOTAP:DOPE Lower toxicity than DOTMA; used for siRNA delivery .
DOSPA Dioctadecyl-amidospermine DOSPA:DOPE (LipofectAMINE®) High charge density improves DNA condensation but may hinder intracellular release .
DC-Chol Cholesterol-derived cationic lipid DC-Chol:DOPE (6:4) Biodegradable; lower immunogenicity but reduced transfection efficiency .

Efficacy in Gene Delivery

  • Transfection Efficiency : this compound/DOPE outperforms DOTMA/DOPE in vivo, enabling higher DNA doses without toxicity . In syndecan-4-expressing cells, this compound/cholesterol liposomes showed sevenfold higher cellular uptake than wild-type cells .
  • Therapeutic Applications : this compound/DOPE complexes with IL-2 plasmids induced complete tumor regression in 70% of mice, surpassing Allovectin (VCL-1005/DOPE) in preclinical models .
  • Synergy with Immunotherapies: this compound/DOPE combined with anti-CTLA-4 antibodies reduced tumor volume by 50% within 4 days (P=0.025), leveraging rapid innate immune activation (e.g., NK cells) compared to delayed CTL responses with Allovectin .

Clinical Translation

This compound-based formulations like Leuvectin (IL-2 plasmid/DMRIE/DOPE) have advanced to phase I/II trials for renal cell carcinoma, with repeated dosing showing tolerability in humans .

Key Research Findings

  • Mechanistic Insights : this compound/DOPE induces localized inflammation, recruiting pre-existing immune cells that enhance checkpoint inhibitor efficacy without requiring prior CTL priming .
  • Synthetic Challenges: this compound production generates 3-(N,N-diamino)-1,2-propanediol as a byproduct, complicating purification .
  • Comparative Limitations : While this compound improves transfection over DOTMA, it is less efficient than viral vectors. Lipid polymorphism studies suggest further optimization of this compound/DOPE ratios could enhance endosomal escape .

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